

An In-depth Technical Guide to Commercial Suppliers and Purity Grades of Allyltriisopropylsilane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Allyltriisopropylsilane**

Cat. No.: **B1276873**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, purity grades, and analytical methodologies for **Allyltriisopropylsilane** (CAS No. 24400-84-8). This information is crucial for researchers and professionals in drug development and materials science who require high-quality reagents for their work.

Allyltriisopropylsilane is a versatile organosilane compound utilized in a variety of synthetic applications, including as a protecting group, a precursor for carbanions, and in cross-coupling reactions. The purity of this reagent is paramount to ensure the reproducibility and success of these sensitive chemical transformations.

Commercial Suppliers and Purity Specifications

A range of chemical suppliers offer **Allyltriisopropylsilane** in various quantities and purity grades. The primary method for purity assessment cited by most suppliers is gas chromatography (GC). Below is a summary of commercially available options.

Supplier	Stated Purity	Analytical Method
Chem-Impex	≥ 97%	GC
Sigma-Aldrich	95%	Not Specified
Alfa Chemistry	97.0%	GC
ChemScene	≥95%	Not Specified
ChemicalBook	98.00%, 99% min	Not Specified

Note: The information in this table is based on publicly available data from supplier websites and may be subject to change. It is always recommended to request a certificate of analysis (CoA) for the specific lot being purchased.

Synthesis and Purification of Allyltriisopropylsilane

While specific industrial synthesis protocols are proprietary, a common laboratory-scale synthesis involves the reaction of a triisopropylsilyl halide with an allyl Grignard reagent. Subsequent purification is typically achieved through distillation.

Disclaimer: The following experimental protocols are provided as illustrative examples based on general organometallic chemistry principles. They should be adapted and optimized by qualified chemists in a properly equipped laboratory environment. All procedures should be performed with appropriate safety precautions.

Objective: To synthesize **Allyltriisopropylsilane** from chlorotriisopropylsilane and allylmagnesium bromide.

Materials:

- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Allyl bromide
- Chlorotriisopropylsilane

- Iodine crystal (as initiator)
- Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride, brine)
- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

- Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine.
- Add a solution of allyl bromide in anhydrous diethyl ether or THF dropwise from the dropping funnel to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.
- Once the reaction is initiated, add the remaining allyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature until most of the magnesium has reacted.
- Reaction with Chlorotriisopropylsilane: Cool the Grignard reagent solution in an ice bath. Add a solution of chlorotriisopropylsilane in anhydrous diethyl ether or THF dropwise from the dropping funnel.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
- Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
- Separate the organic layer. Extract the aqueous layer with diethyl ether or THF.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Objective: To purify the crude **Allyltriisopropylsilane** by fractional distillation.

Procedure:

- Set up a fractional distillation apparatus with a short Vigreux column.
- Transfer the crude **Allyltriisopropylsilane** to the distillation flask.
- Heat the flask gently under reduced pressure.
- Collect the fraction that distills at the appropriate boiling point for **Allyltriisopropylsilane** (approximately 130 °C at atmospheric pressure, adjust for vacuum).

Purity Determination Methodologies

The purity of **Allyltriisopropylsilane** is most commonly determined by Gas Chromatography (GC) and can also be assessed by quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Objective: To determine the purity of an **Allyltriisopropylsilane** sample by GC with a Flame Ionization Detector (FID).

Instrumentation and Conditions (Example):

- Gas Chromatograph: Agilent 7890B or equivalent with FID
- Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent non-polar capillary column
- Carrier Gas: Helium, constant flow rate of 1.2 mL/min
- Injector Temperature: 250 °C
- Detector Temperature: 300 °C
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes

- Ramp: 10 °C/min to 250 °C
- Hold at 250 °C for 5 minutes
- Injection Volume: 1 µL
- Split Ratio: 50:1
- Sample Preparation: Prepare a dilute solution of **Allyltriisopropylsilane** in a suitable solvent (e.g., hexane or dichloromethane).

Data Analysis: The purity is calculated based on the area percent of the **Allyltriisopropylsilane** peak relative to the total area of all peaks in the chromatogram.

Objective: To determine the purity of an **Allyltriisopropylsilane** sample using qNMR with an internal standard.

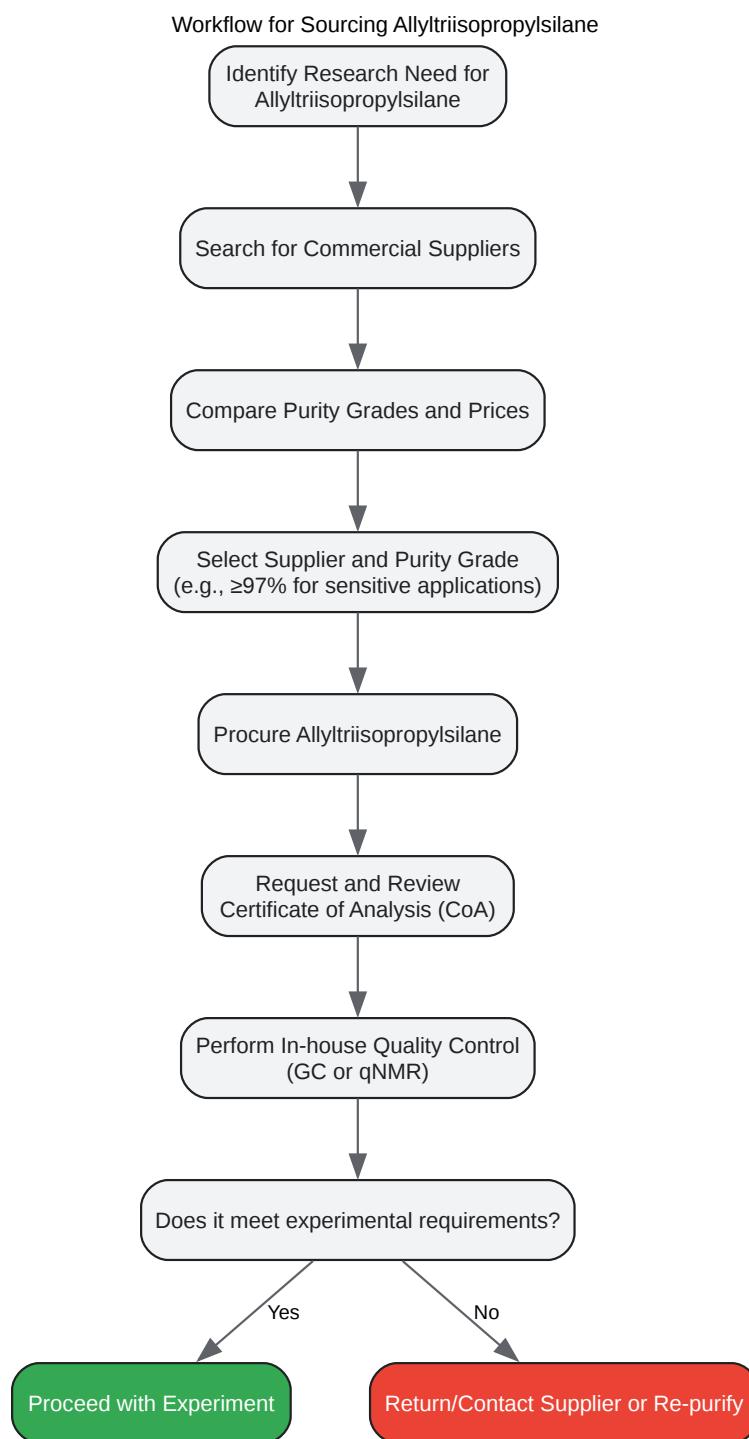
Instrumentation and Materials:

- NMR Spectrometer: 400 MHz or higher field strength
- Internal Standard: A high-purity, stable compound with a known structure and a resonance that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).
- Deuterated Solvent: Chloroform-d (CDCl_3) or other suitable deuterated solvent.

Procedure:

- Sample Preparation:
 - Accurately weigh a specific amount of the **Allyltriisopropylsilane** sample into a vial.
 - Accurately weigh a specific amount of the internal standard into the same vial.
 - Dissolve the mixture in a known volume of the deuterated solvent.
 - Transfer the solution to an NMR tube.
- NMR Data Acquisition:

- Acquire a ^1H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).
- Data Processing and Analysis:
 - Integrate a well-resolved, characteristic peak of **Allyltriisopropylsilane** (e.g., the protons of the allyl group) and a well-resolved peak of the internal standard.
 - Calculate the purity using the following formula:


Purity (%) = $(I_{\text{analyte}} / N_{\text{analyte}}) * (N_{\text{standard}} / I_{\text{standard}}) * (MW_{\text{analyte}} / MW_{\text{standard}}) * (m_{\text{standard}} / m_{\text{analyte}}) * P_{\text{standard}}$

Where:

- I = Integral value
- N = Number of protons for the integrated signal
- MW = Molecular weight
- m = mass
- P_{standard} = Purity of the internal standard

Logical Workflow for Sourcing and Quality Control

The following diagram illustrates the decision-making process for a researcher requiring **Allyltriisopropylsilane** for their experiments.

[Click to download full resolution via product page](#)

Caption: Sourcing and QC workflow for **Allyltriisopropylsilane**.

- To cite this document: BenchChem. [An In-depth Technical Guide to Commercial Suppliers and Purity Grades of Allyltriisopropylsilane]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1276873#commercial-suppliers-and-purity-grades-of-allyltriisopropylsilane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com